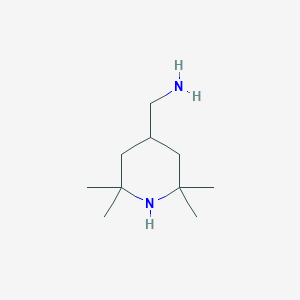
4-Aminomethyl-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminomethyl-2,2,6,6-tetramethylpiperidine is an organic compound with the formula H2NCH(CH2CMe2)2NH (where Me = CH3). It is classified as a diamine and appears as a colorless oily liquid . It has a molecular weight of 170.3 .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2,2,6,6-tetramethyl-piperidin-4-one with excess ammonia and hydrogen in the presence of hydrogenation catalysts at elevated temperature and pressure . The process is characterized by the absence of a solvent, with an excess of ammonia of 10 to 50 moles and with hydrogen being forced in at a pressure of 50-500 bar .Molecular Structure Analysis
The linear formula of this compound is C10H22N2 . For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a boiling point of 198 - 200 °C, a density of 0.895 g/cm3, a flash point of 75 °C, a melting point of 12 - 15 °C, and a refractive index of 1.469 at 25 °C .Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications
- 4-Aminomethyl-2,2,6,6-tetramethylpiperidine, as part of the compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), has been identified as an effective β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, making it valuable in material science and biochemistry (Toniolo, Crisma, & Formaggio, 1998).
Solid-Phase Synthesis of Peptides
- This compound is also useful in the solid-phase synthesis of peptides. Incorporation of TOAC into peptide sequences has been successfully achieved using Fmoc chemistry and solid-phase synthesis (Martin, Ivancich, Vita, Formaggio, & Toniolo, 2001).
Polymer Systems Investigation
- It is suitable for investigating polymer systems, particularly when analyzing electron paramagnetic resonance (EPR) spectra of spin-labeled samples. This requires knowledge of the proton splitting constants, hyperfine interactions tensor A_N, and the g tensor of this nitroxide (Labský, Pilař, & Loevy, 1980).
Drug Metabolism Study
- The metabolism of 4-aminopiperidines by cytochrome P450s has been extensively studied, revealing insights into drug design, particularly focusing on interactions at the molecular level and the role of CYP3A4 in catalyzing N-dealkylation reactions (Sun & Scott, 2011).
Oxidation of Polymeric Terminal Diols
- In the field of polymer chemistry, this compound mediates the reversible redox reaction between oxoanunium salt and hydroxylamine. It has been used for the oxidation of polymeric terminal diols with Fe(III) or Cu(II) salts, leading to the synthesis of polymers containing carbonyl moieties (Yoshida, Takata, & Endo, 1992).
Graphene Oxide Applications
- 4-Aminomethyl-2,2,6,6-tetramethyl-1-piperridine N-oxyl (4-amino-TEMPO), an electroactive nitroxide radical, has been attached to the surface of graphene oxide for electrocatalytic applications, demonstrating excellent activity towards electro-oxidation of reduced glutathione and hydrogen peroxide (Yuan et al., 2017).
Spin-Labeled 9-Aminoacridines Synthesis
- It has been used in synthesizing spin-labeled 9-aminoacridines, which are important for biological studies, particularly as probes for nucleic acids (Sinha, Cysyk, Millar, & Chignell, 1976).
Oxidative Reactions in Organic Chemistry
- This compound plays a role in the synthesis of oxidative reagents like Bobbitt's salt and oxyl radical, demonstrating its significance in various oxidative reactions in organic chemistry (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).
Safety and Hazards
This compound is considered hazardous. It may corrode metals and is harmful if swallowed. It causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects . Safety measures include wearing protective gloves/clothing/eye protection/face protection and avoiding release to the environment .
Mecanismo De Acción
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is used for synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in a variety of reactions and pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine’s action would depend on the specific reactions it is involved in during organic synthesis . The exact outcomes would vary based on the other compounds present and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts .
Propiedades
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNKFCDVGRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
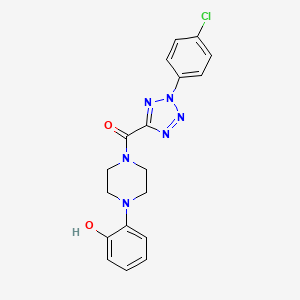

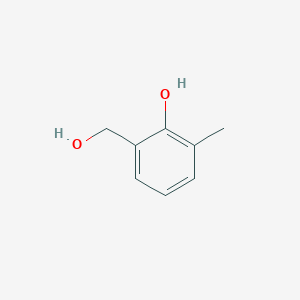
![methyl 1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylate](/img/structure/B2983128.png)
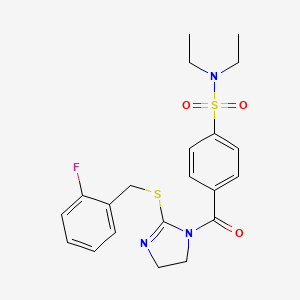
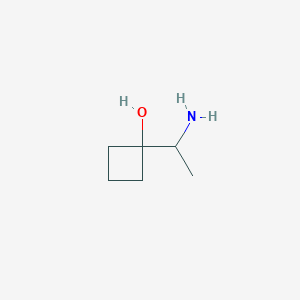
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)
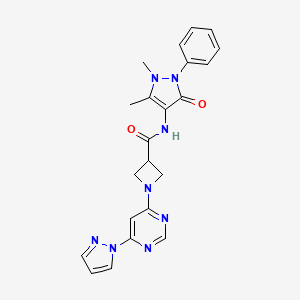



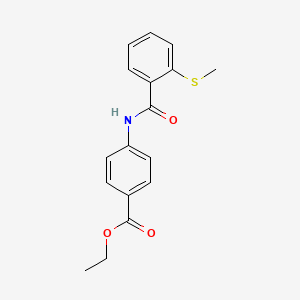

![N-benzyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2983148.png)
